

# spectroscopic data for derivatives of Methyl 2-bromo-6-methoxybenzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 2-bromo-6-methoxybenzoate*

Cat. No.: *B030978*

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A comprehensive comparison of the spectroscopic data for derivatives of **Methyl 2-bromo-6-methoxybenzoate** is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in elucidating the structure and purity of newly synthesized compounds. This guide provides a comparative analysis of the available spectroscopic data for **Methyl 2-bromo-6-methoxybenzoate** and its related isomers to aid in their identification and characterization.

Due to a lack of publicly available, comprehensive spectroscopic data for a wide range of derivatives of **Methyl 2-bromo-6-methoxybenzoate**, this guide will focus on the parent compound and its isomers. The presented data will highlight how the relative positions of the bromo and methoxy substituents on the benzoate ring influence the spectroscopic signatures.

## Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **Methyl 2-bromo-6-methoxybenzoate** and its isomers. This data is essential for distinguishing between these structurally similar compounds.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Mass Spectrometry (m/z)
Methyl 2-bromo-6-methoxybenzoate	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	245.07	Data not available in searched literature.	Data not available in searched literature.	[M+H] <sup>+</sup> : 244.98079, [M+Na] <sup>+</sup> : 266.96273[1]
Methyl 4-bromo-2-methoxybenzoate	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	245.07	Data not available in searched literature. A synthesis method is noted.[2]	Data not available in searched literature.	Data not available in searched literature.
Methyl 3-bromobenzoate	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	215.04	8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.37 - 7.30 (m, 1H), 3.91 (s, 3H)[3]	Not available	Not available
Methyl 4-bromobenzoate	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	215.04	7.87 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H) [3]	165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2[3]	Not available
Methyl 2-methoxybenzoate	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	166.17	Aromatic H: 6.94-8.08, - OCH <sub>3</sub> : 3.88, - COOCH <sub>3</sub> : ~3.9[4]	Not available in this source	Not available

## Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of scientific findings. Below are generalized protocols for the key spectroscopic techniques mentioned in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound well without reacting with it.
- **Instrumentation:** A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR, is used to acquire the spectra.
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, the spectrum is typically acquired with a  $90^\circ$  pulse and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, usually tetramethylsilane (TMS).
  - For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

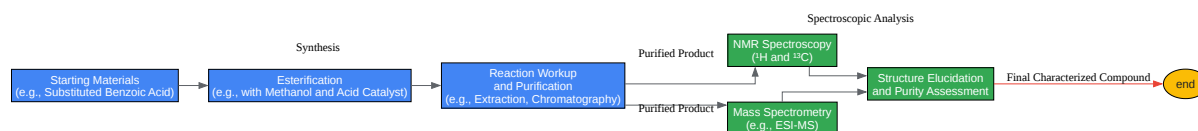
### Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** A suitable ionization technique is chosen based on the analyte's properties. For these types of compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
- **Mass Analysis:** The ionized molecules are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

- **Data Interpretation:** The resulting mass spectrum provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

## Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of substituted methyl benzoates and the structural differences between the isomers discussed.



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Caption: General workflow for the synthesis and spectroscopic characterization of methyl benzoate derivatives.

### Structural Isomers of Bromo-Methoxy-Methyl-Benzoate

Methyl 2-bromo-6-methoxybenzoate

Methyl 4-bromo-2-methoxybenzoate

### Related Substituted Methyl Benzoates

Methyl 3-bromobenzoate

Methyl 4-bromobenzoate

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Caption: Chemical structures of **Methyl 2-bromo-6-methoxybenzoate** and related isomers.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)